molecular formula C7H15NO B7892053 2-Aminocycloheptan-1-ol

2-Aminocycloheptan-1-ol

Cat. No.: B7892053
M. Wt: 129.20 g/mol
InChI Key: ZWOFTVSNNFYPAB-UHFFFAOYSA-N
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Description

2-Aminocycloheptan-1-ol is an organic compound with the molecular formula C7H15NO It consists of a seven-membered cycloheptane ring with an amino group (-NH2) and a hydroxyl group (-OH) attached to adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminocycloheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitrocycloheptanone using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds as follows:

2-Nitrocycloheptanone+LiAlH4This compound+by-products\text{2-Nitrocycloheptanone} + \text{LiAlH}_4 \rightarrow \text{this compound} + \text{by-products} 2-Nitrocycloheptanone+LiAlH4​→this compound+by-products

Another method involves the catalytic hydrogenation of 2-nitrocycloheptanone in the presence of a palladium catalyst. This reaction typically requires mild conditions and yields high purity this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and reaction monitoring systems ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Aminocycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: Cycloheptanamine.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

2-Aminocycloheptan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminocycloheptan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminocyclohexanol: A six-membered ring analog with similar functional groups.

    2-Aminocyclooctanol: An eight-membered ring analog with similar functional groups.

Uniqueness

2-Aminocycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and provides a versatile scaffold for the synthesis of novel compounds.

Properties

IUPAC Name

2-aminocycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOFTVSNNFYPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902925
Record name NoName_3501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of (±)-2-azidocycloheptanol (190 mg, 1.2 mmol) in THF (1 mL) and H2O (100 μL) was added PPh3 (321 mg, 1.2 mmol). The mixture was stirred at rt for 15 h, then concentrated under reduced pressure. The residue was purified via silica gel flash chromatography eluting with 100:15:1, CH2Cl2:MeOH:TEA to afford (±)-2-aminocycloheptanol (103 mg, 50%) as a white solid. LCMS (ELSD) (ESI) m/z 130 (M+H)+.
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
solvent
Reaction Step One
Name
Quantity
321 mg
Type
reactant
Reaction Step Two

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